molecular formula C11H16N2O B7896106 1-Cyclobutanecarbonylpiperidine-3-carbonitrile

1-Cyclobutanecarbonylpiperidine-3-carbonitrile

Cat. No.: B7896106
M. Wt: 192.26 g/mol
InChI Key: UBVCZHOXOGUBBT-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonylpiperidine-3-carbonitrile is a chemical compound that features a cyclobutane ring attached to a piperidine ring, with a carbonitrile group at the 3-position of the piperidine ring

Preparation Methods

The synthesis of 1-Cyclobutanecarbonylpiperidine-3-carbonitrile typically involves the cyclocondensation reaction between cyclobutanone and piperidine derivatives. The reaction conditions often include the use of a base such as sodium ethoxide or sodium methoxide to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclobutanecarbonylpiperidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

    Cycloaddition: The cyclobutane ring can participate in [2+2] cycloaddition reactions, forming more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutanecarbonylpiperidine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonylpiperidine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The cyclobutane and piperidine rings provide structural rigidity, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-Cyclobutanecarbonylpiperidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-Cyclopentanecarbonylpiperidine-3-carbonitrile: This compound has a cyclopentane ring instead of a cyclobutane ring, which can affect its chemical reactivity and biological activity.

    1-Cyclohexanecarbonylpiperidine-3-carbonitrile: The presence of a cyclohexane ring provides different steric and electronic properties compared to the cyclobutane ring.

    1-Cyclobutanecarbonylpiperidine-4-carbonitrile: The position of the carbonitrile group on the piperidine ring can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-7-9-3-2-6-13(8-9)11(14)10-4-1-5-10/h9-10H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVCZHOXOGUBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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